molecular formula C16H22N2O3 B2393422 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide CAS No. 1396791-85-7

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide

Cat. No.: B2393422
CAS No.: 1396791-85-7
M. Wt: 290.363
InChI Key: OMSXAGSPZUSQJY-UHFFFAOYSA-N
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Description

N1-(3-Cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide is an oxalamide-based chemical compound intended for research and development purposes. As an oxalamide derivative, this compound belongs to a class of molecules where the amide functional group is prevalent in various biomolecules, organic compounds, and bioactive natural products, making them significant in fields like medicinal chemistry and pharmacology . The structure, featuring a cyclopropyl group and a phenethyl moiety, suggests potential for investigation in several areas. Researchers may be interested in exploring its properties as a building block for novel chemical entities or in screening it for biological activity. Oxalamide derivatives and compounds with cyclopropyl groups are frequently investigated for their potential pharmacological properties. For instance, related structures have been studied in the context of opioid receptor binding, where the cyclopropyl and hydroxy groups have been shown to play a role in affinity and selectivity . Furthermore, molecules with similar amide backbones have demonstrated a broad spectrum of biological properties in research, including antimicrobial and antioxidant activities . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N'-(3-cyclopropyl-3-hydroxypropyl)-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-14(13-6-7-13)9-11-18-16(21)15(20)17-10-8-12-4-2-1-3-5-12/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSXAGSPZUSQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide typically involves the following steps:

    Formation of the Oxalamide Backbone: The oxalamide backbone is formed by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl carbanion to an appropriate precursor.

    Addition of the Hydroxypropyl Group: The hydroxypropyl group is added via a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Attachment of the Phenethyl Group: The phenethyl group is attached through a nucleophilic substitution reaction, where a phenethyl halide reacts with the oxalamide backbone.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxalamide backbone can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biochemical effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its unique structure allows it to interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and functional features of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide with analogous compounds:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Reported Activity
This compound (Target) 3-cyclopropyl-3-hydroxypropyl Phenethyl Cyclopropane, hydroxyl, aromatic ring Not explicitly reported (inferred)
N1-(3-hydroxypropyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-hydroxypropyl 3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl Polycyclic amine, ketone Cardioprotective (inferred)
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl 3-(trifluoromethyl)phenyl Trifluoromethyl, hydroxyl Biochemical reagent
Key Observations:
  • Cyclopropane vs. Trifluoromethyl : The cyclopropyl group in the target compound may enhance steric hindrance and metabolic stability compared to the electron-withdrawing trifluoromethyl group in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide .
  • Hydroxyl Positioning : The 3-hydroxypropyl group in the target compound versus 2-hydroxypropyl in ’s analog could influence solubility and hydrogen-bonding interactions.
  • Aromatic vs. Heterocyclic N2 Groups : The phenethyl group in the target compound contrasts with the polycyclic amine in ’s derivative, suggesting divergent receptor-binding profiles.

Pharmacological and Biochemical Insights

Cardioprotective Activity

This suggests that the oxalamide scaffold, when paired with appropriate substituents, may enhance tissue protection under oxidative stress.

Substituent-Driven Bioactivity
  • Hydrophilicity vs. Lipophilicity : The hydroxyl and cyclopropyl groups in the target compound may balance hydrophilicity and membrane permeability, whereas trifluoromethyl groups () could increase lipophilicity and bioavailability .
  • Cytotoxicity Masking : Evidence from 5FU prodrugs () indicates that certain substituents (e.g., propargyl groups) can abolish cytotoxicity. This underscores the importance of substituent selection in maintaining or modulating bioactivity .

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide, with the CAS number 1396791-85-7, is a compound that has garnered attention in the field of medicinal chemistry. Its unique structure and potential biological activities make it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N2O3, and it has a molecular weight of 290.363 g/mol. The compound features a cyclopropyl group and an oxalamide moiety, which are instrumental in its biological interactions.

PropertyValue
CAS Number1396791-85-7
Molecular FormulaC16H22N2O3
Molecular Weight290.363 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and interact with various biological targets. Preliminary studies suggest that it may exert effects on:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thus altering cellular processes.
  • Receptor Modulation: It could interact with cell surface receptors, potentially influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity: Some studies have shown that the compound can reduce inflammation markers in vitro.
  • Antitumor Potential: Preliminary data suggest that it may inhibit the proliferation of cancer cells in specific models.

Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines when administered during induced inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Study 2: Antitumor Activity

In vitro assays using breast cancer cell lines indicated that the compound inhibited cell growth by inducing apoptosis. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to standard chemotherapeutics.

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